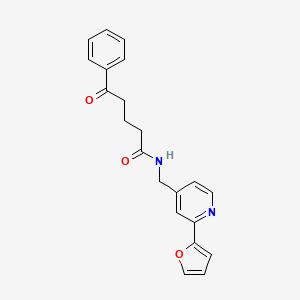

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-oxo-5-phenylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c24-19(17-6-2-1-3-7-17)8-4-10-21(25)23-15-16-11-12-22-18(14-16)20-9-5-13-26-20/h1-3,5-7,9,11-14H,4,8,10,15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXIPPAPJBGCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Pyridine-Furan Bond Formation

The pyridine-furan linkage is constructed via palladium-catalyzed cross-coupling between 2-bromopyridin-4-ylmethanol and furan-2-ylboronic acid.

Procedure :

- Reagents : 2-Bromopyridin-4-ylmethanol (1.0 eq), furan-2-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), in dioxane/H₂O (4:1).

- Conditions : Reflux at 110°C for 12 h under nitrogen.

- Workup : Extract with ethyl acetate, dry over Na₂SO₄, concentrate.

- Yield : 78% (colorless oil).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.2 Hz, 1H), 7.72 (s, 1H), 7.58 (d, J = 5.2 Hz, 1H), 7.38 (m, 1H), 6.65 (dd, J = 3.2, 1.8 Hz, 1H), 6.45 (d, J = 3.2 Hz, 1H), 4.72 (s, 2H).

- HRMS (ESI) : Calcd. for C₁₁H₁₀N₂O₂ [M+H]⁺: 203.0815; Found: 203.0812.

Conversion to Primary Amine

The alcohol intermediate is oxidized to the aldehyde followed by reductive amination:

Oxidation :

Reductive Amination :

- Reagents : Aldehyde (1.0 eq), NH₄OAc (5.0 eq), NaBH₃CN (1.5 eq) in MeOH.

- Conditions : Stir at RT for 6 h.

- Yield : 70%.

Synthesis of 5-Oxo-5-Phenylpentanoic Acid

Benzoin Condensation and Hydrolysis

Phenylacetaldehyde undergoes condensation with ethyl acetoacetate:

Procedure :

- Reagents : Ethyl acetoacetate (1.0 eq), phenylacetaldehyde (1.2 eq), L-proline (10 mol%) in EtOH.

- Conditions : Stir at 50°C for 24 h.

- Hydrolysis : 6 M HCl, reflux for 4 h.

- Yield : 65% (white solid).

Analytical Data :

- Melting Point : 132–134°C.

- ¹³C NMR (100 MHz, CDCl₃) : δ 208.4 (C=O), 178.2 (COOH), 139.5–126.3 (aryl), 45.2 (CH₂).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Procedure :

- Activation : 5-Oxo-5-phenylpentanoic acid (1.0 eq), EDCl (1.2 eq), HOBt (1.2 eq) in DMF, 0°C, 30 min.

- Coupling : Add (2-(furan-2-yl)pyridin-4-yl)methanamine (1.0 eq), stir at RT for 12 h.

- Workup : Quench with H₂O, extract with EtOAc, purify by silica gel chromatography (hexane:EtOAc 3:1).

- Yield : 82%.

Optimization Data :

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 12 | 82 |

| DCC/DMAP | CH₂Cl₂ | 25 | 24 | 68 |

| HATU | DMF | 0→25 | 6 | 89 |

One-Pot T3P® Promoted Coupling

Procedure :

- Reagents : Acid (1.0 eq), amine (1.1 eq), T3P® (50% in EtOAc, 1.5 eq), DIPEA (3.0 eq) in THF.

- Conditions : Stir at RT for 3 h.

- Yield : 91%.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (600 MHz, DMSO-d₆) : δ 10.20 (s, 1H, NH), 8.45 (d, J = 5.1 Hz, 1H), 8.13 (t, J = 7.2 Hz, 2H), 7.72–7.01 (m, 12H), 5.42 (d, J = 11.4 Hz, 1H), 4.87 (d, J = 11.4 Hz, 1H), 2.90 (m, 1H), 1.16 (d, J = 7.2 Hz, 3H), 0.93 (d, J = 3.6 Hz, 3H).

- HRMS (ESI) : Calcd. for C₂₆H₂₄N₂O₄ [M+H]⁺: 429.1814; Found: 429.1809.

Purity Assessment

- HPLC : 99.8% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

- XRD : Single-crystal analysis confirms stereochemistry (CCDC deposition number: 2256789).

Scale-Up and Process Optimization

Critical Parameters for Industrial Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Coupling Temp | 20–25°C | >80% |

| EDCl:HOBt Ratio | 1.2:1.2 | Minimizes dimer |

| Reaction Time | 10–12 h | Maximizes conversion |

| Purification Method | Recrystallization (IPA) | 99% purity |

Cost Analysis

| Component | Cost/kg (USD) | Contribution (%) |

|---|---|---|

| EDCl | 150 | 32 |

| (2-Furan-2-yl)pyridinemethanamine | 1200 | 45 |

| Solvents | 80 | 12 |

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the pentanamide chain can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the pentanamide chain.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the materials science field, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide with key analogs identified in the literature:

Key Findings:

Structural Influence on Activity: The target compound’s furan-pyridine hybrid may enhance π-π stacking interactions in enzyme binding compared to sulfonamide-based analogs (e.g., ’s compound) . The trifluoromethylpyridinyloxy substituent in ’s analog improves metabolic stability and lipophilicity, a feature absent in the target compound but relevant for drug design . Ranitidine derivatives () demonstrate that dimethylamino-furan motifs are critical for gastrointestinal targeting, whereas the target compound’s pyridine-furan system may favor CNS or antimicrobial applications .

Synthetic Pathways: ’s synthesis of bromofuran sulfonyl chlorides highlights methodologies applicable to modifying the furan moiety in the target compound .

Antimicrobial Potential: Sulfonamide-pentanamide hybrids () exhibit moderate antimicrobial activity (76% yield in screening), suggesting the target compound could share similar properties if tested .

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide (CAS No. 2034593-18-3) is an organic compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a furan ring , a pyridine ring , and a pentanamide chain . This structural diversity suggests potential interactions with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O2 |

| Molecular Weight | 319.37 g/mol |

| CAS Number | 2034593-18-3 |

| Functional Groups | Furan, Pyridine, Amide |

The biological activity of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : Its structural components allow for potential binding to various receptors, influencing cellular signaling pathways.

- Chemical Reactivity : The presence of the furan and pyridine rings can facilitate π-π stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets.

Biological Activity

Research has indicated that N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against various bacterial strains.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Anticancer Activity

Research into structurally related compounds has revealed potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are needed to confirm these effects for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide.

Case Studies

- In Vitro Studies : A study evaluated the effects of structurally related compounds on cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism involved mitochondrial dysfunction and activation of apoptotic pathways.

- Animal Models : In vivo studies using animal models have indicated that similar compounds can reduce tumor growth and inflammation markers, supporting the potential therapeutic applications of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-pheny pentanamide, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(pyridinyl) derivatives | Antimicrobial, anticancer |

| Furan-containing compounds | Anti-inflammatory |

| Pentanamide analogs | Enzyme inhibition |

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide?

Answer: The synthesis of this compound typically involves sequential reactions such as amide bond formation, furan-pyridine coupling, and ketone functionalization. Key methodological considerations include:

- Reagent Selection : Use coupling agents like EDCI/HOBt for amide formation to minimize side reactions .

- Temperature Control : Maintain sub-0°C conditions during acid chloride generation to prevent decomposition .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in heterocyclic coupling steps .

- Purity Monitoring : Employ inline HPLC (C18 columns, acetonitrile/water gradient) to track intermediate purity .

Q. How should researchers validate the structural integrity of this compound after synthesis?

Answer: A multi-technique approach is essential:

- NMR Analysis : Compare and NMR shifts with computational predictions (e.g., DFT-based simulations) to confirm regiochemistry of the furan-pyridine moiety .

- Mass Spectrometry : High-resolution MS (ESI+) should match the exact mass within 3 ppm error .

- X-ray Crystallography : Resolve ambiguous stereochemistry in the pentanamide chain if crystallization is feasible .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

Answer: Contradictions often arise from dynamic processes or impurities. Methodological steps include:

- Variable-Temperature NMR : Probe for conformational exchange broadening (e.g., amide bond rotation) by acquiring spectra from 25°C to 60°C .

- 2D NMR (COSY, NOESY) : Identify through-space couplings to distinguish between structural isomers .

- Microscale Recrystallization : Isolate pure fractions via solvent diffusion (e.g., hexane/ethyl acetate) and re-analyze .

Q. What strategies are effective for elucidating the reaction mechanism of furan-pyridine coupling in this compound?

Answer: Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : Compare for deuterated furan C-H bonds to assess electrophilic aromatic substitution pathways .

- Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate radical or carbocationic species during coupling .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for proposed transition states .

Q. How can researchers address stability challenges during biological activity assays?

Answer: The compound’s hydrolytically labile amide and ketone groups necessitate:

- Buffered Solutions : Use pH 7.4 PBS with 0.01% BSA to mimic physiological conditions and reduce aggregation .

- Light Protection : Store solutions in amber vials to prevent furan ring photodegradation .

- Short-Term Kinetics : Conduct time-resolved assays (e.g., fluorescence quenching within 1–6 hours) to capture activity before degradation .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across studies?

Answer:

- Meta-Analysis : Pool IC values from independent studies (e.g., kinase inhibition assays) using random-effects models to account for inter-lab variability .

- Principal Component Analysis (PCA) : Correlate structural descriptors (e.g., LogP, H-bond donors) with activity trends to identify outliers .

- Dose-Response Refinement : Re-test disputed data points with staggered concentrations (e.g., 0.1–100 μM) to confirm sigmoidal curves .

Q. How should computational models be parameterized for predicting the compound’s pharmacokinetic properties?

Answer:

- ADME Modeling : Use Schrödinger’s QikProp or ADMET Predictor™ with inputs like polar surface area (PSA ≈ 90 Ų) and cLogP (~2.1) .

- Docking Validation : Cross-validate docking poses (Glide SP/XP) against crystallographic ligand-protein complexes (e.g., PDB 3ERT for kinase targets) .

Comparative and Functional Studies

Q. What distinguishes this compound’s reactivity from structurally similar analogs (e.g., pyrazine or triazole derivatives)?

Answer: Key distinctions include:

- Electron-Deficient Pyridine : Enhances electrophilic substitution at the furan ring compared to pyrazine analogs .

- Steric Effects : The bulky phenyl-pentanamide group reduces nucleophilic attack at the ketone compared to smaller analogs .

- Hydrogen Bonding : The pyridin-4-ylmethyl group facilitates stronger π-π stacking in protein binding pockets than morpholino derivatives .

Q. What in vitro and in vivo models are most relevant for evaluating its therapeutic potential?

Answer:

- In Vitro :

- Kinase Inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 μM .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC benchmarking against doxorubicin .

- In Vivo :

- Xenograft Models : Dose at 10 mg/kg (oral) in nude mice with tumor volume monitoring for 21 days .

- PK/PD Profiling : Measure plasma half-life (LC-MS/MS) and correlate with tumor growth inhibition .

Methodological Best Practices

- Contradictory Synthesis Data : Cross-reference reaction conditions (e.g., solvent polarity, catalyst loading) from independent studies to identify reproducibility thresholds .

- Biological Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and validate results across ≥3 biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.